tert-Butanol

Catalog No.
S577047
CAS No.
75-65-0
M.F
C4H10O
C4H10O
(CH3)3COH
M. Wt
74.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
tert-Butanol

CAS Number

75-65-0

Product Name

tert-Butanol

IUPAC Name

2-methylpropan-2-ol

Molecular Formula

C4H10O
C4H10O
(CH3)3COH

Molecular Weight

74.12 g/mol

InChI

InChI=1S/C4H10O/c1-4(2,3)5/h5H,1-3H3

InChI Key

DKGAVHZHDRPRBM-UHFFFAOYSA-N

SMILES

CC(C)(C)O

solubility

greater than or equal to 100 mg/mL at 70 °F (NTP, 1992)
In water, 1X10+6 mg/L at 25 °C /Miscible/
Miscible with ethanol, ethyl ether; soluble in chloroform
1000 mg/mL at 25 °C
Solubility in water: miscible
Miscible

Synonyms

Alcohol, tert-Butyl, Alcohol, tertiary-Butyl, t Butanol, t-Butanol, tert Butanol, tert Butyl Alcohol, tert-Butanol, tert-Butyl Alcohol, tertiary Butyl Alcohol, tertiary-Butyl Alcohol

Canonical SMILES

CC(C)(C)O

The exact mass of the compound tert-Butanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as greater than or equal to 100 mg/ml at 70° f (ntp, 1992)13.49 m1000 mg/ml at 25 °cin water, 1x10+6 mg/l at 25 °c /miscible/miscible with ethanol, ethyl ether; soluble in chloroform1000 mg/ml at 25 °csolubility in water: misciblemiscible. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Butanols. It belongs to the ontological category of tertiary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

tert-Butanol (CAS: 75-65-0), the simplest tertiary alcohol, is a highly branched aliphatic compound characterized by a melting point of 25.4 °C, making it a solid or near-solid at standard room temperature [1]. In industrial and laboratory procurement, it is primarily sourced as a specialized process solvent, a critical co-solvent for pharmaceutical lyophilization, and a structural precursor for introducing bulky tert-butyl groups or synthesizing non-nucleophilic bases. Unlike straight-chain alcohols, its steric bulk and lack of alpha-hydrogens dictate its distinct physicochemical behavior, including its complete miscibility with water while forming a specific azeotrope, which is leveraged in complex formulation, biocatalysis, and extraction workflows [1].

Substituting tert-butanol with common primary or secondary alcohols, such as n-butanol or isopropanol, fundamentally compromises process integrity in both chemical synthesis and biomanufacturing [1]. In enzymatic esterifications, primary alcohols actively compete as acyl acceptors, consuming the substrate and drastically reducing target yields, whereas tert-butanol remains entirely inert due to steric exclusion [1]. Furthermore, in pharmaceutical freeze-drying, replacing tert-butanol with standard aqueous or lower-alcohol systems eliminates the accelerated sublimation rates and favorable needle-like ice crystal morphology unique to the tert-butanol/water eutectic system, leading to prolonged cycle times, higher energy costs, and collapsed product cakes.

Steric Exclusion in Lipase-Catalyzed Esterifications

In lipase-catalyzed transesterification and esterification reactions, the choice of solvent dictates the purity of the final product. Due to the steric bulk of its three methyl groups, lipases do not recognize tert-butanol as an acyl acceptor [1]. In contrast, primary and secondary alcohols like n-butanol and isopropanol actively compete for the acyl donor. Studies demonstrate that while primary alcohols form significant solvent-derived ester byproducts, tert-butanol yields 0% competitive esterification under standard conditions, preserving the acyl donor entirely for the target substrate [1].

Evidence DimensionCompetitive Acyl Acceptor Reactivity
Target Compound Data0% solvent-derived ester byproduct formation
Comparator Or Baselinen-butanol and isopropanol (high competitive esterification)
Quantified DifferenceComplete elimination of competitive side-reactions
ConditionsLipase-catalyzed transesterification/esterification workflows

Enables the high-yield synthesis of complex esters by providing a solubilizing environment that does not consume the acyl donor.

Accelerated Sublimation in Pharmaceutical Lyophilization

tert-Butanol is utilized as a co-solvent in freeze-drying because of its high freezing point (25.4 °C) and high vapor pressure. When mixed with water, it alters the crystallization pattern to form needle-like crystals [1]. During primary drying, the sublimation rate of a tert-butanol/water matrix is significantly higher than that of pure water, leaving behind tubular channels that reduce water vapor flow resistance. This reduces the primary drying cycle time and improves the reconstitution solubility of the final cake compared to standard aqueous lyophilization[1].

Evidence DimensionSublimation efficiency and cycle time
Target Compound DataRapid sublimation via needle-like crystal tubular channels
Comparator Or BaselinePure water (slower sublimation, higher vapor resistance)
Quantified DifferenceSignificant reduction in primary drying time and improved cake morphology
ConditionsPharmaceutical lyophilization under vacuum

Reduces energy costs and processing time in commercial biopharmaceutical manufacturing while protecting thermolabile APIs.

Absolute Resistance to Carbonyl Oxidation

As a tertiary alcohol, tert-butanol lacks an alpha-hydrogen atom adjacent to the hydroxyl group. This structural feature renders it resistant to standard oxidation conditions that readily convert primary alcohols, such as n-butanol, into aldehydes and carboxylic acids [1]. Consequently, tert-butanol can be deployed as a stable solvent matrix in aggressive oxidative environments without degrading or consuming the oxidizing agent, a critical differentiation from straight-chain aliphatic alcohols [1].

Evidence DimensionOxidative lability
Target Compound DataHighly resistant to oxidation
Comparator Or Baselinen-butanol (rapidly oxidizes to butyraldehyde/butyric acid)
Quantified DifferencePrevention of solvent degradation and oxidant consumption
ConditionsStrong oxidative chemical synthesis environments

Provides a robust, unreactive solvent matrix for oxidative chemical syntheses, ensuring oxidant efficiency and preventing solvent-derived impurities.

Precursor to Sterically Hindered, Non-Nucleophilic Bases

The deprotonation of tert-butanol yields the tert-butoxide anion, a widely used strong base in organic synthesis. Unlike alkoxides derived from n-butanol or ethanol, which are highly nucleophilic, tert-butoxide is sterically hindered [1]. This steric bulk prevents it from participating in nucleophilic substitution (SN2) reactions. Instead, it acts almost exclusively as a base, abstracting acidic protons without forming unwanted ether byproducts, making it a mandatory precursor for elimination reactions where straight-chain alkoxides would cause target degradation[1].

Evidence DimensionNucleophilicity of the conjugate base
Target Compound DataNon-nucleophilic (sterically hindered)
Comparator Or Baselinen-butoxide / ethoxide (highly nucleophilic)
Quantified DifferenceElimination of SN2 substitution byproducts
ConditionsBase-catalyzed elimination and deprotonation reactions

Allows chemists to drive elimination reactions or deprotonations without risking nucleophilic attack on the substrate, improving target yield and purity.

Pharmaceutical Lyophilization of Thermolabile Biologics

Deployed as a critical co-solvent in freeze-drying workflows to accelerate sublimation rates, reduce primary drying cycle times, and improve the cake morphology and reconstitution profile of poorly water-soluble active pharmaceutical ingredients (APIs) [1].

Inert Solvent for Biocatalytic Esterifications

Selected as the reaction medium for lipase-catalyzed syntheses of complex esters, such as sugar esters or biodiesel, where the solvent must not act as a competitive acyl acceptor, ensuring maximum yield of the target product [2].

Reaction Medium for Aggressive Oxidative Syntheses

Utilized as a stable, non-reactive solvent in chemical processes requiring strong oxidizing agents, preventing the solvent degradation and oxidant consumption that occurs when using primary alcohols like n-butanol [3].

Precursor for Sterically Hindered Bases

Procured as the direct chemical precursor for the manufacture of alkali metal tert-butoxides (e.g., potassium tert-butoxide), which are essential non-nucleophilic bases for driving elimination reactions without inducing SN2 substitution side-reactions [3].

Physical Description

Tert-butyl alcohol is a colorless oily liquid with a sharp alcohol odor. Floats and mixes with water. Produces irritating vapor. Freezing point is 78 °F. (USCG, 1999)
Liquid; Pellets or Large Crystals, Liquid; Other Solid
Colorless solid or liquid (above 78 degrees F) with a camphor-like odor; Note: Often used in aqueous solutions; [NIOSH]
Solid
COLOURLESS LIQUID OR CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR.
Colorless solid or liquid (above 77 °F) with a camphor-like odor.
Colorless solid or liquid (above 77 °F) with a camphor-like odor. [Note: Often used in aqueous solutions.]

Color/Form

A colorless liquid, which forms rhombic crystals melting at 25 to 25.5 °C
Colorless liquid or rhombic prisms or plates
Crystals
Colorless liquid or solid (above 77 °F) [Note: Often used in aqueous solutions].

XLogP3

0.5

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

74.073164938 g/mol

Monoisotopic Mass

74.073164938 g/mol

Boiling Point

180 °F at 760 mmHg (NTP, 1992)
82.3 °C
82.40 °C. @ 760.00 mm Hg
83 °C
180 °F

Flash Point

52 °F (NTP, 1992)
11 °C
52 °F (11 °C) (Closed cup)
11 °C c.c.
52 °F

Heavy Atom Count

5

Vapor Density

2.55 (NTP, 1992) - Heavier than air; will sink (Relative to Air)
2.55 (Air = 1)
Relative vapor density (air = 1): 2.6
2.55

Density

0.78 at 78.8 °F (USCG, 1999) - Less dense than water; will float
0.7886 g/cu cm at 20 °C
Relative density (water = 1): 0.8
0.78 at 78.8 °F
0.79 (Solid)

LogP

0.35 (LogP)
0.35
log Kow = 0.35
0.3

Odor

Camphor-like odor

Odor Threshold

Odor Threshold Low: 3.3 [mmHg]
Odor Threshold High: 957.0 [mmHg]
Detection odor threshold from AIHA (mean = 960 ppm)
Odor threshold 219 mg/cu m (odor low) 219 mg/cu m (odor high)

Decomposition

Toxic gases & vapors (e.g., carbon monoxide & isobutylene) may be released in a fire involving tert-butyl alcohol.

Melting Point

77.9 °F (NTP, 1992)
25.81 °C
25.4 °C
25 °C
78 °F

UNII

MD83SFE959

GHS Hazard Statements

H225: Highly Flammable liquid and vapor [Danger Flammable liquids];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332: Harmful if inhaled [Warning Acute toxicity, inhalation];
H335: May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Vapor Pressure

31 mmHg at 68 °F ; 42 mmHg at 77 °F; 56 mmHg at 86 °F (NTP, 1992)
40.7 [mmHg]
40.7 mm Hg at 25 °C
Vapor pressure, kPa at 20 °C: 4.1
42 mmHg at 77 °F
(77 °F): 42 mmHg

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

75-65-0
53001-22-2

Absorption Distribution and Excretion

/Researchers/ found that t-butyl alcohol is eliminated slowly from the blood of rats. t-Butyl alcohol was dissolved in water and a dose of 25 mmol/kg was administered by gastric intubation to female Wistar rats (number unspecified). The t-butyl alcohol blood concentration at 2 hr was 13.24 mM, at 5 hr it was 12.57 mM, and at 20 hr it was 11.35 mM.
The purpose of this study was to fully characterize the pharmacokinetics of tertiary butyl alcohol in male and female F-344 rats following intravenous administration of 37.5, 75, 150 and 300 mg/kg TBA. TBA was observed to undergo a rapid distribution phase followed by a slower elimination phase. The steady-state volume of distribution for TBA was roughly 4.5 times greater than total body water, and the clearance was lower than the estimated glomerular filtration rate. The elimination of TBA appears to saturate at higher doses, as evidenced by a disproportional increase in area under the concentration-time curve and decreased rate of clearance.
In animals, tert-butanol is absorbed through the lungs and gastrointestinal tract ... .
t-Butyl alcohol moves rapidly from the blood into the tissues. Eleven male Sprague-Dawley rats were cannulated and intravenously given 350 mg/kg (14)C-t-butyl alcohol. At numerous times following injection, blood samples were withdrawn and the samples measured for radioactivity. There were two phases in the elimination of (14)C-t-butyl alcohol from the blood. The first was a rapid phase, which probably represented the distribution of (14)C-t-butyl alcohol from the blood to other body tissues. The second represented a first-order elimination of radioactivity from the blood with a half-life of approximately 8 hr, indicating that (14)C-t-butyl alcohol was being eliminated primarily as metabolic product(s).
For more Absorption, Distribution and Excretion (Complete) data for T-BUTYL ALCOHOL (9 total), please visit the HSDB record page.

Metabolism Metabolites

/Researchers/ administered 12 mmol of t-butyl alcohol by stomach tube to three chinchilla rabbits. t-Butyl alcohol was conjugated to a large extent with glucuronic acid, and glucuronides were readily isolated from the rabbit urine; as a percentage of dose, the average extra glucuronic acid excreted over 24 hr was 24.4%. The researchers suggested that volatile alcohols might also be eliminated to some extent in an unchanged state by the lungs. No aldehydes or ketones were detected in the expired air of a rabbit given 6 mL t-butyl alcohol (route unspecified).
t-Butyl alcohol is not a substrate for alcohol dehydrogenase or for the peroxidative activity of catalase, therefore, it is used frequently as an example of a non-metabolizable alcohol. tert-Butyl alcohol is a scavenger of the hydroxyl radical and can be oxidized to formaldehyde and acetone from four different systems; (a) iron catalyzed oxidation of ascorbic acid (b) hydrogen peroxide and iron (c) coupled oxidation of xanthine oxidase, an enzymatic bound system (d) NADPH-dependent microsomal electron transfer, a membrane bound system. Because of its special biochemical properties, t-butyl alcohol may be a valuable probe for the detection of hydroxyl radicals in intact cells and in vivo.
In vitro reactions with liver microsomes of mice produced tert-butanol from isobutane.
Male Wistar rats exposed to 50, 100, or 300 ppm methyl tertiary-butyl ether vapor ... showed ... blood concns of tert-butanol which were dose dependent indicating metabolic breakdown of the ether in vivo.
For more Metabolism/Metabolites (Complete) data for T-BUTYL ALCOHOL (6 total), please visit the HSDB record page.
Tert-butanol has known human metabolites that include Tert-butyl hydrogen sulfate and (2S,3S,4S,5R)-3,4,5-Trihydroxy-6-[(2-methylpropan-2-yl)oxy]oxane-2-carboxylic acid.
Tert-butanol is a known human metabolite of tert-butyl methyl ether and tert-butyl ethyl ether (ETBE).

Wikipedia

t-butyl alcohol
Tert-Butyl_alcohol

Biological Half Life

In Long-Evans rats treated with tert-butanol (1 g/kg body weight, route not specified), the rate of disappearance of tert- butanol from the blood was apparently of first order with a half life of 9.1 hr.
Two Sprague-Dawley rats were given 1500 mg/kg (14)C-t-butyl alchol by oral gavage. Their blood was sampled at various times following the dosage. ... There was a half-life of 9 hr similar to that seen following intravenous dosing with 350 mg/kg (14)C-t-butyl alchol.
In mice, after a single ip injection of 8.1 mmol tert-butanol/kg body weight, initial blood levels of 8 mmol took 8-9 hr for elimination (blood- tert-butanol half-life was approximately 5 hr). However, after 3 days, inhalation at a vapor concentration to give levels of 8 mmol/L blood, tert-butanol disappeared within 3 hr of removal of mice from the inhalation chamber (half-life of tert- butanol in blood was approximately 1.5 hr).

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Hazard Classes and Categories -> Flammable - 3rd degree
Cosmetics -> Denaturant; Solvent

Methods of Manufacturing

... 2-Methyl-2-propanol can be obtained by the acid-catalyzed addition of water to ... 2-methylpropene ... The water adds at the double bond in accordance with the Markovnikov rule. The difference in olefin reactivity can be used for the selective manufacture of ... 2-methyl-2-propanol from technical C4-fractions where the ... alcohol /is/ prepared in turn and isolated.
2-Methyl-2-propanol is formed during the manufacture of propylene oxide from 2-methylpropane in an amount of about 1.2 /ton/ ... per ton of propylene oxide.
2-Methyl-2-propanol is obtained as a byproduct ... /during/ the splitting of methyl tert-butyl ether to highly pure 2-methylpropene or 2-methyl-2-propanol. Similarly, the methyl tert-butyl ether synthesis with slight traces of water in the feedstock (methanol and C4-olefins) produces 2-methyl-2-propanol as a byproduct.
Hydration, in the presence of sulfuric acid, of 1-butene and isobutylene, leads to the production of 2-butanol and tert-butyl alcohol. tert-Butanol is also produced as a by-product from the isobutane oxidation process for manufacture of propylene oxide.
For more Methods of Manufacturing (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

General Manufacturing Information

Plastics Product Manufacturing
Wholesale and Retail Trade
Not Known or Reasonably Ascertainable
Paint and Coating Manufacturing
All Other Basic Organic Chemical Manufacturing
Other (requires additional information)
Petrochemical Manufacturing
All Other Chemical Product and Preparation Manufacturing
Petroleum Refineries
Oil and Gas Drilling, Extraction, and Support activities
Plastics Material and Resin Manufacturing
2-Propanol, 2-methyl-: ACTIVE

Analytic Laboratory Methods

Method: NIOSH 1400, Issue 2; Procedure: gas chromatography with flame ionization detector; Analyte: tert-butyl alcohol; Matrix: air; Detection Limit: 0.01 mg/sample.
Method: EPA-OGWDW/TSC 524.3; Procedure: gas chromatography/mass spectrometry; Analyte: t-butyl alcohol; Matrix: finished drinking waters; Detection Limit: 0.046 ug/L.
Method: EPA-RCA 5030C; Procedure: purge and trap; Analyte: t-butyl alcohol; Matrix: water; Detection Limit: not provided.
Method: EPA-RCA 8015C; Procedure: gas chromatography with flame ionization detector; Analyte: t-butyl alcohol; Matrix: surface water, ground water, and solid matrices; Detection Limit: 7 ug/L.
For more Analytic Laboratory Methods (Complete) data for T-BUTYL ALCOHOL (7 total), please visit the HSDB record page.

Clinical Laboratory Methods

Tert-butanol can be separated from biological liq after injection onto packed gas-chromatographic columns ... separated volatile component may be identified by its gas-chromatographic retention time & quantitated by means of gas chromatograph detector response. Tert-butanol has a relative retention time of 1.40 min (ethanol= 1.9 min).

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Tertiary butyl alcohol and trichloroacetic acid are known to be contaminants in drinking water. In order to evaluate the interactive toxicity of t-butyl alcohol with trichloroacetic acid, young male Wistar rats were dosed through water at a dose level of t-butyl alcohol (TBA)-0.5% (v/v), trichloroacetic acid (TCA)-25 ppm and a combined dose of TBA + TCA (0.5% v/v TBA-25 ppm TCA) for a period of 10 weeks ad libitum and were maintained on normal diet. The control animals received plain water and normal diet. The liver and kidney histology was undertaken to see whether subtoxic administration of TBA and TCA individually as well as combined administration for a period of 10 weeks would bring about any histological alterations. It was observed that TBA, TCA and TBA + TCA caused histological alterations in the liver such as centrilobular necrosis, vacuolation in hepatocytes and loss of hepatic architecture. TBA and TBA + TCA caused periportal proliferation and lymphocytic infiltration. Hypertrophy of hepatocytes in the periportal area was a characteristic feature in the liver of TCA treated rats. Moreover, in the histology of the kidney, in the three treated groups, degeneration of renal tubules, with syncitial arrangements of the nucleus of renal tubular epithelial cells was evident. In addition to this, degeneration of the basement membrane of the Bowmans capsule, diffused glomeruli and vacuolation of glomeruli was also evident in the three treated rat kidneys. Renal tubular proliferation in certain areas was also evident in certain areas of the kidney in TCA treated rats. The results indicate that, TBA and TCA do bring about alterations in histology of liver and kidney, but on combined administration, do not show enhanced toxicity in the form of increased hepatic and renal injury.

Stability Shelf Life

Heat /contributes to instability/

Dates

Last modified: 08-15-2023

Computational investigations on kinetics of reaction between t-butanol and OH radical and ozone formation potential

Shemphang Hynniewta, Makroni Lily, Asit K Chandra
PMID: 34391199   DOI: 10.1016/j.jmgm.2021.108002

Abstract

The kinetics of the gas-phase atmospheric reaction of t-butanol with OH radicals is computationally studied using the CCSD(T)/aug-cc-pVTZ//M06-2X/6-311++G(d,p) level of calculation. The rate coefficients are evaluated for a wide temperature range of 250-1200 K and the calculated rate coefficient value of 0.83×10
cm
molecule
s
at 298K is in close agreement with experimental results. The H-abstraction from the -CH
group is predicted to be the main reaction channel. A weak negative temperature dependence of rate coefficient is observed in 250-300 K. The study also highlighted the possibility of re-generation of OH radicals at higher temperature. The ozone formation potential of t-butanol in the troposphere has also been estimated and discussed.


Immobilized laccase on zinc oxide nanoarray for catalytic degradation of tertiary butyl alcohol

Jantiya Isanapong, Peerapong Pornwongthong
PMID: 33482503   DOI: 10.1016/j.jhazmat.2021.125104

Abstract

Laccase is an effective biocatalyst in bioremediation process; however, the application of the enzyme is limited due to its cost, recovery, and stability. In this study, we developed, characterized and evaluated the efficiency of immobilized laccase on zinc oxide nanostructure to catalyze biodegradation of TBA in comparison to the suspended enzyme. The results showed that both immobilized and suspended laccase were capable of catalyzing TBA biodegradation; however, the efficiency of the immobilized laccase on TBA removal was higher than that of the suspended enzyme. The repeatability testing revealed the potential of the immobilized laccase for repeatedly catalyzing TBA biodegradation with storage capacity. While the V
of immobilized enzyme was higher than suspended laccase (2.25 ± 0.542 mg TBA/h∙U vs. 1.47 ± 0.185 mg TBA/h∙U), the k
of the immobilized enzyme was higher than the suspended laccase (67.9 ± 20.5 mg TBA/L vs. 33.5 ± 7.10 mg TBA/L). This suggests that the immobilized laccase is better in TBA removal, but has lower affinity with TBA than the suspended enzyme. Thus, immobilization of the enzyme can be applied to increase the efficiency and minimize the use of laccase for TBA remediation.


Does

Zhenwei Gao, Dandan Zhang, Young-Shin Jun
PMID: 34292702   DOI: 10.1021/acs.est.1c01578

Abstract

The hydroxyl radical,
OH, is one of the most reactive free radicals and plays significant roles in the oxidative degradation of organic pollutants and the electron transfer of inorganic ions in natural and engineered environmental processes. To quantitatively determine the contribution of
OH to oxidative reactions, a specific scavenger, such as
-butyl alcohol (TBA), is usually added to eliminate
OH effects. Although TBA is commonly assumed to transform
OH into oxidatively inert products, this study demonstrates that utilizing TBA as an
OH scavenger generates the secondary peroxyl radical (ROO
), influencing the oxidation of transition metals, such as Mn. Although ROO
is less reactive than
OH, it has an extended half-life and a longer diffusion distance that enables more redox reactions, such as the oxidation of Mn
(aq) to Mn
oxide solids. In addition to promoting Mn
(aq) oxidation kinetics, TBA can also affect the crystalline phases, oxidation states, and morphologies of Mn oxide solids. Thus, the oxidative roles of
OH in aqueous redox reactions cannot be examined simply by adding TBA: the effects of secondary ROO
must also be considered. This study urges a closer look at the potential formation of secondary radicals during scavenged oxidative reactions in environmental systems.


Perfluoro-

Tingjuan Wu, Anfeng Li, Kexin Chen, Xingxing Peng, Jing Zhang, Mou Jiang, Shizhen Chen, Xing Zheng, Xin Zhou, Zhong-Xing Jiang
PMID: 34286714   DOI: 10.1039/d1cc02133h

Abstract

As a versatile quantification and tracking technology, 19F magnetic resonance imaging (19F MRI) provides quantitative "hot-spot" images without ionizing radiation, tissue depth limit, and background interference. However, the lack of suitable imaging agents severely hampers its clinical application. First, because the 19F signals are solely originated from imaging agents, the relatively low sensitivity of MRI technology requires high local 19F concentrations to generate images, which are often beyond the reach of many 19F MRI agents. Second, the peculiar physicochemical properties of many fluorinated compounds usually lead to low 19F signal intensity, tedious formulation, severe organ retention, etc. Therefore, the development of 19F MRI agents with high sensitivity and with suitable physicochemical and biological properties is of great importance. To this end, perfluoro-tert-butanol (PFTB), containing nine equivalent 19F and a modifiable hydroxyl group, has outperformed most perfluorocarbons as a valuable building block for high performance 19F MRI agents. Herein, we summarize the development and application of PFTB-based 19F MRI agents and analyze the strategies to improve their sensitivity and physicochemical and biological properties. In the context of PFC-based 19F MRI agents, we also discuss the challenges and prospects of PFTB-based 19F MRI agents.


Improvement of biodiesel production from palm oil by co-immobilization of Thermomyces lanuginosa lipase and Candida antarctica lipase B: Optimization using response surface methodology

Mansour Shahedi, Zohreh Habibi, Maryam Yousefi, Jesper Brask, Mehdi Mohammadi
PMID: 33383081   DOI: 10.1016/j.ijbiomac.2020.12.181

Abstract

Candida antarctica lipase B (CALB) and Thermomyces lanuginose lipase (TLL) were co-immobilized on epoxy functionalized silica gel via an isocyanide-based multicomponent reaction. The immobilization process was carried out in water (pH 7) at 25 °C, rapidly (3 h) resulting in high immobilization yields (100%) with a loading of 10 mg enzyme/g support. The immobilized preparations were used to produce biodiesel by transesterification of palm oil. In an optimization study, response surface methodology (RSM) and central composite rotatable design (CCRD) methods were used to study the effect of five independent factors including temperature, methanol to oil ratio, t-butanol concentration and CALB:TLL ratio on the yield of biodiesel production. The optimum combinations for the reaction were CALB:TLL ratio (2.1:1), t-butanol (45 wt%), temperature (47 °C), methanol: oil ratio (2.3). This resulted in a FAME yield of 94%, very close to the predicted value of 98%.


Insight into Morphology Change of Chitin Microspheres using Tertiary Butyl Alcohol/H

Daofa Ying, Zhenggang Wang, Yiran Zheng, Jie Cai, Lina Zhang
PMID: 33205586   DOI: 10.1002/marc.202000502

Abstract

The morphology of materials usually plays a significant role in their applications; the mechanical properties of the materials and characteristics such as specific surface area, surface energy, adsorbability, and wettability are dependent on the morphology. This study is focused on studying the effects of different tertiary butyl alcohol (TBA) aqueous solutions on the freeze-dried morphologies of chitin microspheres (CMs). By constructing a TBA/H
O phase diagram, the underlying mechanisms of morphology change are explored. It is found that by freeze drying the CMs with 20 and 100 wt% TBA, a fine nanofiber weaved pore structure can be obtained. Away from these two ratios, the nanofibers are oppressed by the large crystals formed during the precool process or bind together due to the existence of water in the secondary drying stage, poor morphology and pore characteristics appearing. Moreover, the 20 wt% TBA freeze-drying route is conducive to split the CMs and other polysaccharide (PS) microspheres. The split method is also helpful for exploring the internal structure of the microspheres. Therefore, this study makes it possible to simplify the morphology control of CMs, which helps in the characterization of porous PS-based microspheres.


Effect of tert-alcohol functional imidazolium salts on oligomerization and fibrillization of amyloid β (1-42) peptide

Madhukar S Said, Govinda R Navale, Ashok Yadav, Nilesh Khonde, Sandip S Shinde, Anjali Jha
PMID: 32987324   DOI: 10.1016/j.bpc.2020.106480

Abstract

Imidazolium based IL's has gained vast interest in developing biological applications. Oligomerization and fibrillization of amyloid β (1-42) peptide are mainly responsible for the extra-neuronal deposition of amyloid fibrils in neurodegenerative disorders like Alzheimer's disease (AD). Here, we report an effect of tert-BuOH-functional imidazolium ILs on oligomerization and fibrillization of amyloid β (1-42) Peptide in vitro. In this study, a series of these [alkyl-
OHim][OMs] ILs with methyl sulphonate counter anion by varying alkyl chains were used. Among the seven protic ILs, four showed strong binding and inhibition activity for the formation of amyloid β (1-42) aggregation by using Thioflavin T fluorescence binding assay. The secondary structural analysis of the peptide, pre-incubated with active ILs shows the loss of ordered β-sheet amyloid structure. The longer alkyl chain ILs showed that an increased in amyloid binding and hence an inhibition effect on amyloid aggregation was enhanced. Thus, we propose that ILs could be presented as potential candidates for therapeutic intervention against Alzheimer's disease (AD).


Esterification of Fructose-oleic Acid by tert-Butanol/Dimethyl Sulfoxide and by 2-Methyl-2-butanol/Dimethyl Sulfoxide

Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Zübeyda Akın Polat, Sümeyra Savaş
PMID: 32908100   DOI: 10.5650/jos.ess20142

Abstract

In this study two different strategy were followed to obtain a D-fructose-oleic acid ester. One of the strategies has been well established enzymatic synthesis of an ester bond. The other strategy excluded the biocatalyst and only used a mixture of two organic solvents as the reaction media, 2-methyl-2-butanol / dimethyl sulfoxide or tert-butanol / dimethyl sulfoxide for the production of D-fructose-oleic acid ester. Ester products obtained were characterised by using FT-IR, NMR, by MS. Product yield was also assessed by HPLC. Results of structural analyses and yield measurement indicated that two approaches produced almost identical ester products.


Synthesis of Ribose - Oleic Acid Esters in the Presence- and Absence of Candida antarctica Lipase B

Serap Çetinkaya, Ali Fazıl Yenidünya, Faika Başoğlu, Kamuran Saraç
PMID: 32641616   DOI: 10.5650/jos.ess20086

Abstract

D-ribose-oleic acid esters were produced with or without a biocatalyst, using in the same organic media, dimethyl sulfoxide (DMSO): tert-butanol (TBU) or 2-methyl-2-butanol (2M2B). The yield of the ester product was above 90% in both of the reactions. The biocatalyst used was lipase B of Candida antarctica. Molecular characterization was performed by using all the analytical methods available: IR,
H-NMR and
C-NMR, HSQC, and ESI-MS.


Jayesh Sonje, Seema Thakral, Raj Suryanarayanan
PMID: 32633520   DOI: 10.1021/acs.molpharmaceut.0c00492

Abstract

The effect of tertiary butyl alcohol (TBA) as a cosolvent on the phase behavior of mannitol in frozen and freeze-dried systems was characterized using differential scanning calorimetry (DSC) and X-ray diffractometry (XRD; laboratory and synchrotron sources). Solutions of mannitol (2 and 5% w/w) in TBA-water systems of different compositions (5 to 30% w/w TBA) were characterized, both during cooling and warming using DSC and XRD. At and below the TBA-water eutectic composition (22.5% w/w TBA), mannitol crystallization was completely inhibited in the frozen state, while it crystallized as anhydrous δ-mannitol in the final lyophile. The presence of mannitol did not affect the phase behavior of TBA. The ability of mannitol to serve as a cryoprotectant in frozen solutions, and as a bulking agent in final lyophile was evaluated using human serum albumin (HSA) as a model protein. When HSA in a TBA (5% w/w)-water solution containing mannitol (2% w/w) was freeze-thawed or freeze-dried, there was no evidence of HSA aggregation. Thus, when TBA was used as a cosolvent, mannitol exhibited dual functionality, serving as a cryoprotectant in frozen solutions and as a bulking agent in the final lyophile.


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